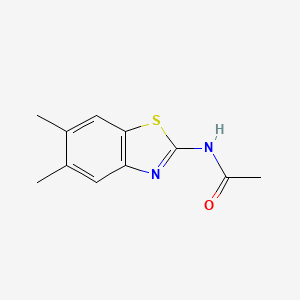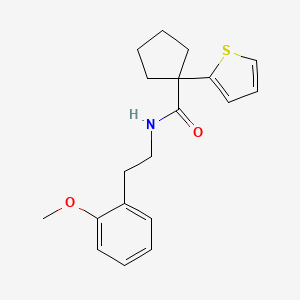
N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as MTPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTPTC is a synthetic compound that belongs to the family of phenethylamines and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
One significant area of research involves the synthesis of novel compounds and their subsequent biological evaluation, particularly for anti-inflammatory and analgesic properties. For instance, the study of aminothiazoles and related derivatives demonstrated their potential as anti-inflammatory agents through various synthetic pathways (Thabet et al., 2011). Similarly, bis(thiophenyl)alkanediamides were synthesized and shown to possess anti-inflammatory and analgesic activities (Avakyan et al., 2005), indicating the therapeutic potential of thiophene-containing compounds.
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of certain compounds are also a focus of research. For example, lignan conjugates synthesized through cyclopropanation exhibited excellent antibacterial and antifungal activity, as well as significant antioxidant potential (Raghavendra et al., 2016). These findings suggest the value of exploring the structural modification of cyclopentanecarboxamide derivatives for similar applications.
Material Science Applications
Research extends into material science, where thiophene derivatives have been utilized as photostabilizers for poly(vinyl chloride) (PVC), indicating their utility in enhancing the durability of materials under UV exposure (Balakit et al., 2015). This application demonstrates the versatility of thiophene-containing compounds in both biomedical and material science fields.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-16-8-3-2-7-15(16)10-13-20-18(21)19(11-4-5-12-19)17-9-6-14-23-17/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSBNIXZFQGTJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


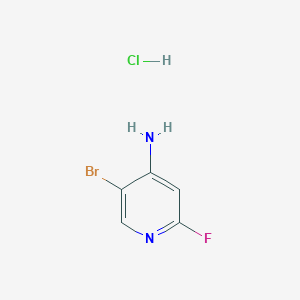
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)
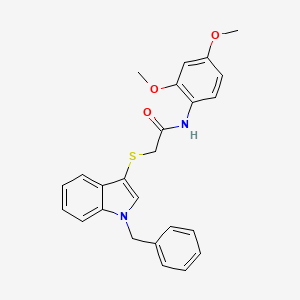

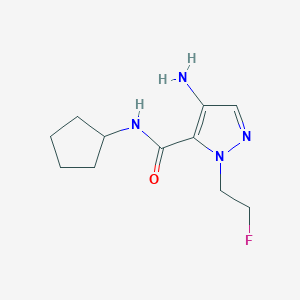
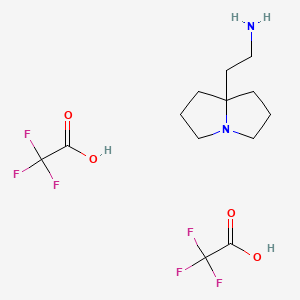
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
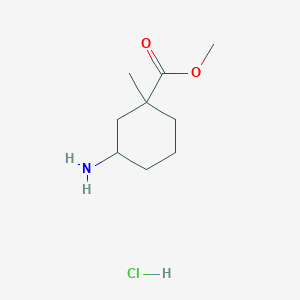
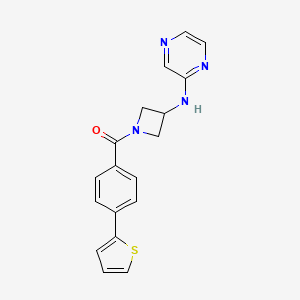

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

